Boc-DL-Trp-DL-His-OMe
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Overview
Description
Boc-DL-Trp-DL-His-OMe: is a synthetic compound that combines the amino acids tryptophan and histidine, both protected by a tert-butyloxycarbonyl (Boc) group. The compound is often used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-Trp-DL-His-OMe typically involves the protection of the amino groups of tryptophan and histidine with Boc groups. This is followed by the esterification of the carboxyl group of histidine to form the methyl ester (OMe). The process generally involves the use of Boc anhydride and a base such as triethylamine in an anhydrous solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Boc-DL-Trp-DL-His-OMe undergoes various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized using reagents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products:
Oxidation: Oxidized tryptophan derivatives.
Reduction: Alcohol derivatives of histidine.
Substitution: Deprotected amino acids
Scientific Research Applications
Boc-DL-Trp-DL-His-OMe is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and for studying reaction mechanisms.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: As a precursor in the synthesis of peptide-based drugs and for investigating the pharmacokinetics of peptides.
Industry: In the production of peptide-based materials and as a standard in analytical techniques .
Mechanism of Action
The mechanism of action of Boc-DL-Trp-DL-His-OMe involves its interaction with various molecular targets, primarily through its amino acid components. The tryptophan and histidine residues can participate in hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions are crucial in enzyme catalysis and protein folding .
Comparison with Similar Compounds
Boc-DL-Trp-OMe: Similar in structure but lacks the histidine residue.
Boc-DL-His-OMe: Similar in structure but lacks the tryptophan residue.
Fmoc-DL-Trp-DL-His-OMe: Uses a different protecting group (Fmoc) instead of Boc .
Uniqueness: Boc-DL-Trp-DL-His-OMe is unique due to the presence of both tryptophan and histidine residues, which allows for a broader range of chemical reactions and interactions. The Boc protecting group provides stability during synthesis and can be easily removed under mild conditions .
Properties
CAS No. |
72156-59-3 |
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Molecular Formula |
C23H29N5O5 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 3-(1H-imidazol-5-yl)-2-[[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C23H29N5O5/c1-23(2,3)33-22(31)28-18(9-14-11-25-17-8-6-5-7-16(14)17)20(29)27-19(21(30)32-4)10-15-12-24-13-26-15/h5-8,11-13,18-19,25H,9-10H2,1-4H3,(H,24,26)(H,27,29)(H,28,31) |
InChI Key |
YSCJAZHVBGBAJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CN=CN3)C(=O)OC |
Origin of Product |
United States |
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